Ethyl 1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxylate
CAS No.: 313685-03-9
Cat. No.: VC21431792
Molecular Formula: C14H18ClNO4S
Molecular Weight: 331.8g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 313685-03-9 |
---|---|
Molecular Formula | C14H18ClNO4S |
Molecular Weight | 331.8g/mol |
IUPAC Name | ethyl 1-(4-chlorophenyl)sulfonylpiperidine-4-carboxylate |
Standard InChI | InChI=1S/C14H18ClNO4S/c1-2-20-14(17)11-7-9-16(10-8-11)21(18,19)13-5-3-12(15)4-6-13/h3-6,11H,2,7-10H2,1H3 |
Standard InChI Key | QMZUEYTVCVLRFI-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES | CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Properties
Ethyl 1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxylate combines several key functional groups: a piperidine heterocycle, a sulfonamide linkage, a para-chlorinated phenyl ring, and an ethyl ester moiety. These structural elements create a molecule with diverse chemical reactivity profiles and potential biological activities.
Physical and Chemical Characteristics
The compound exhibits specific physicochemical properties that define its behavior in various chemical environments. These properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of Ethyl 1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxylate
Property | Value |
---|---|
IUPAC Name | ethyl 1-(4-chlorophenyl)sulfonylpiperidine-4-carboxylate |
CAS Number | 313685-03-9 |
Molecular Formula | C14H18ClNO4S |
Molecular Weight | 331.8 g/mol |
Boiling Point | 444.5±55.0 °C at 760 mmHg |
Density | 1.3±0.1 g/cm³ |
Canonical SMILES | CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
InChI | InChI=1S/C14H18ClNO4S/c1-2-20-14(17)11-7-9-16(10-8-11)21(18,19)13-5-3-12(15)4-6-13/h3-6,11H,2,7-10H2,1H3 |
InChI Key | QMZUEYTVCVLRFI-UHFFFAOYSA-N |
The structural arrangement of this compound contributes to its stability and reactivity patterns. The piperidine ring typically adopts a chair conformation, which is the most energetically favorable arrangement for six-membered saturated heterocycles . The sulfonamide linkage connects the piperidine nitrogen to the 4-chlorophenyl group, creating an electronic environment where the nitrogen's lone pair interacts with the electron-withdrawing sulfonyl group .
Synthetic Methodologies
The synthesis of Ethyl 1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxylate follows established routes for creating sulfonamide bonds. The primary synthetic pathway involves the reaction between ethyl isonipecotate (ethyl piperidine-4-carboxylate) and 4-chlorophenylsulfonyl chloride.
Synthetic Route
The general synthesis procedure follows these key steps:
-
Ethyl isonipecotate serves as the starting material, providing the piperidine ring with an ethyl carboxylate group at the 4-position.
-
4-Chlorophenylsulfonyl chloride functions as the sulfonylating agent.
-
The reaction typically proceeds in the presence of a suitable base to neutralize the hydrogen chloride generated during the process.
-
The sulfonylation reaction creates the N-S bond that characterizes this compound.
This synthetic approach relates to broader Mannich condensation reactions used for creating piperidine derivatives, though with specific modifications for introducing the sulfonyl group . The reaction represents a nucleophilic substitution where the piperidine nitrogen acts as a nucleophile attacking the electrophilic sulfur of the sulfonyl chloride.
Structural Characteristics and Reactivity
The chemical behavior of Ethyl 1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxylate is determined by its constituent functional groups, each contributing distinct reactivity patterns.
Piperidine Ring
The piperidine moiety is a six-membered nitrogen-containing heterocycle that exists predominantly in a chair conformation. In this compound, the nitrogen's nucleophilicity is modified by its attachment to the electron-withdrawing sulfonyl group, which reduces its basicity compared to simple piperidines .
Sulfonamide Functionality
The sulfonamide linkage (N-SO2) represents a relatively stable chemical bond under physiological conditions, making this structural element valuable for medicinal chemistry applications. The sulfonyl group withdraws electron density, influencing the electronic properties of both the piperidine and the attached aromatic ring.
Ethyl Carboxylate Group
The ethyl carboxylate moiety at the 4-position of the piperidine ring provides a site for further functionalization through standard ester chemistry, including:
-
Hydrolysis to the corresponding carboxylic acid
-
Reduction to primary alcohols
-
Conversion to other carboxylic acid derivatives such as amides or thioesters
This combination of functional groups creates a scaffold with multiple sites for potential modification, making the compound useful as a chemical building block or intermediate in more complex synthesis pathways .
Current Status and Future Directions
Structure-Activity Relationship Studies
Systematic modification of the piperidine, sulfonamide, or carboxylate moieties could lead to enhanced biological activity or selectivity. The compound's multiple functional groups provide points for derivatization to create analogues with varied properties .
Synthetic Methodology Development
This compound could serve as a model substrate for developing new synthetic methodologies, particularly for reactions involving selective functionalization of the piperidine ring or transformations of the carboxylate group .
Combinatorial Chemistry Applications
The multiple functional groups present in this molecule make it a suitable candidate for combinatorial chemistry approaches in drug discovery, where diverse compound libraries can be generated through parallel synthesis strategies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume